3-(Hydroxymethylene)-5-methoxyindolin-2-one
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Overview
Description
3-(Hydroxymethylene)-5-methoxyindolin-2-one is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological and clinical applications, making them a subject of extensive research in medicinal chemistry .
Preparation Methods
The synthesis of 3-(Hydroxymethylene)-5-methoxyindolin-2-one typically involves the reaction of indole derivatives with appropriate reagents under specific conditions. One common method includes the condensation of indole-2-one with formaldehyde and methanol in the presence of a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(Hydroxymethylene)-5-methoxyindolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
3-(Hydroxymethylene)-5-methoxyindolin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(Hydroxymethylene)-5-methoxyindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
3-(Hydroxymethylene)-5-methoxyindolin-2-one can be compared with other indole derivatives such as:
3-Methyleneindoline: Known for its role in the synthesis of optically active compounds.
3-Methylindole: Commonly used in the synthesis of tryptophan derivatives.
Indole-3-acetic acid: A plant hormone with significant biological activities
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
CAS No. |
1018549-00-2 |
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Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-hydroxy-5-methoxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H9NO3/c1-14-6-2-3-9-7(4-6)8(5-12)10(13)11-9/h2-5,11,13H,1H3 |
InChI Key |
WOQIJVZOCRWNRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2C=O)O |
Origin of Product |
United States |
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